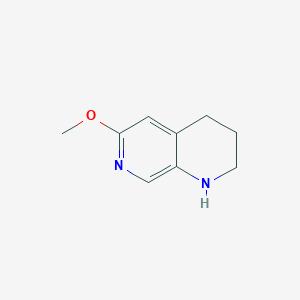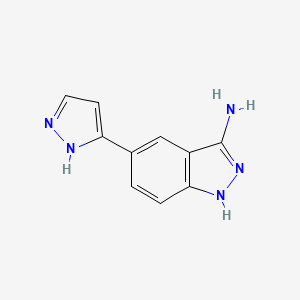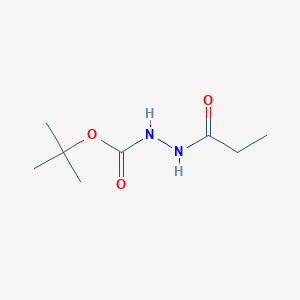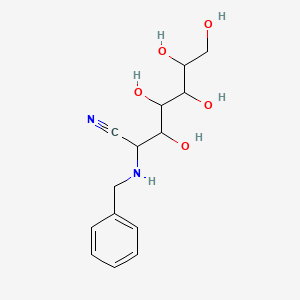
2-(Benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is an organic compound characterized by its unique structure, which includes a benzylamino group and multiple hydroxyl groups attached to a heptanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile typically involves the reaction of benzylamine with a suitable precursor that contains the heptanenitrile backbone and hydroxyl groups. One common method involves the nucleophilic substitution of a halogenated heptanenitrile with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the benzylamino group in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share the benzylamino group but differ in the number and position of hydroxyl groups.
Pyridazine and Pyridazinone derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit diverse biological activities.
Uniqueness: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is unique due to its combination of a benzylamino group with multiple hydroxyl groups on a heptanenitrile backbone
Properties
CAS No. |
17768-63-7 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile |
InChI |
InChI=1S/C14H20N2O5/c15-6-10(16-7-9-4-2-1-3-5-9)12(19)14(21)13(20)11(18)8-17/h1-5,10-14,16-21H,7-8H2 |
InChI Key |
BSKZKDYEPSUDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C#N)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
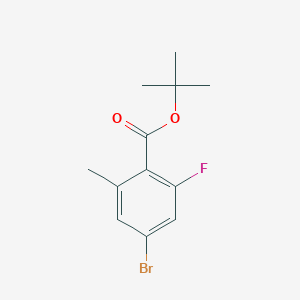
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
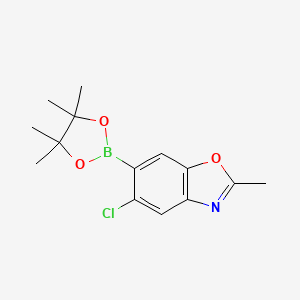
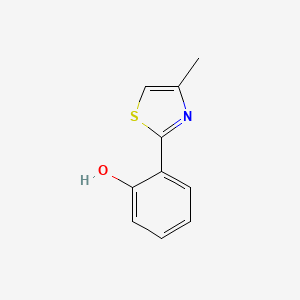

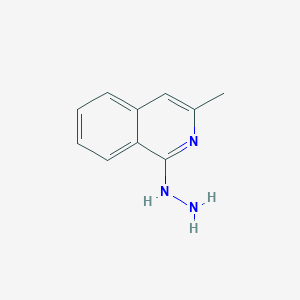
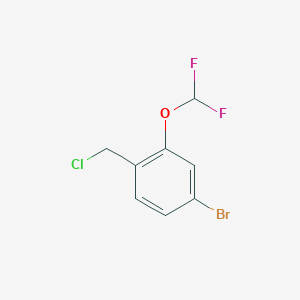
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
